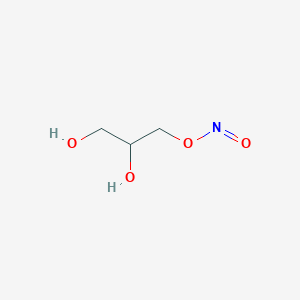
Nitrous acid, 2,3-dihydroxypropyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of nitrous acid, 2,3-dihydroxypropyl ester typically involves the esterification of glycerol with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. One common method involves the reaction of glycerol with sodium nitrite in the presence of a mineral acid like hydrochloric acid. The reaction is typically performed at low temperatures to prevent the decomposition of nitrous acid .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, including temperature and pH, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
化学反応の分析
Types of Reactions
Nitrous acid, 2,3-dihydroxypropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitrite ester to amines or other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro compounds, amines, and substituted esters, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Nitrous acid, 2,3-dihydroxypropyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a vasodilator and in the treatment of certain cardiovascular conditions.
Industry: It is used in the production of various industrial chemicals and as a stabilizer in certain formulations
作用機序
The mechanism of action of nitrous acid, 2,3-dihydroxypropyl ester involves its interaction with molecular targets in biological systems. The compound can release nitric oxide, which is a potent vasodilator. Nitric oxide activates the enzyme guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of smooth muscle cells and vasodilation .
類似化合物との比較
Similar Compounds
Isosorbide dinitrate: Another nitrite ester used as a vasodilator.
Heptanoic acid, 2,3-dihydroxypropyl ester: A similar ester with different applications.
Octadecanoic acid, 2,3-dihydroxypropyl ester: Another ester with distinct properties and uses
Uniqueness
Nitrous acid, 2,3-dihydroxypropyl ester is unique due to its specific molecular structure and the ability to release nitric oxide. This property makes it particularly valuable in medical applications, especially in the treatment of cardiovascular conditions .
特性
CAS番号 |
193074-53-2 |
|---|---|
分子式 |
C3H7NO4 |
分子量 |
121.09 g/mol |
IUPAC名 |
2,3-dihydroxypropyl nitrite |
InChI |
InChI=1S/C3H7NO4/c5-1-3(6)2-8-4-7/h3,5-6H,1-2H2 |
InChIキー |
MZDZSGCOSYRIAQ-UHFFFAOYSA-N |
正規SMILES |
C(C(CON=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


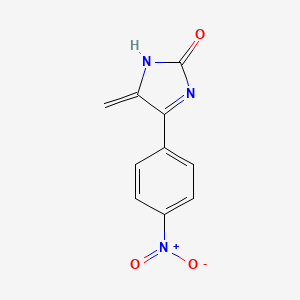
![4,4'-{1,2-Phenylenebis[methylene(ethylazanediyl)]}dibenzaldehyde](/img/structure/B12560123.png)
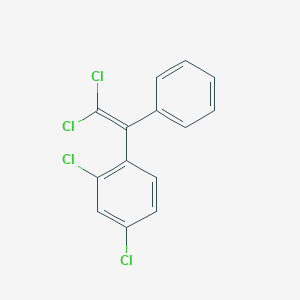
![4-[(2-Methylbutan-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B12560147.png)
![1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate](/img/structure/B12560155.png)
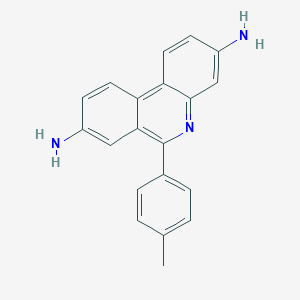
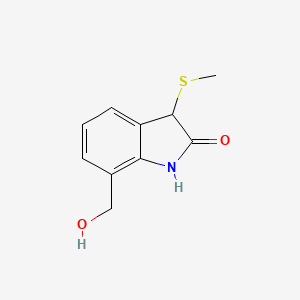
![L-Phenylalaninamide, L-seryl-N-[2-(4-fluoro-3-nitrophenyl)ethyl]-](/img/structure/B12560173.png)
![2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B12560181.png)
![4-[(4-Methoxyphenyl)methyl]-1,1'-biphenyl](/img/structure/B12560183.png)
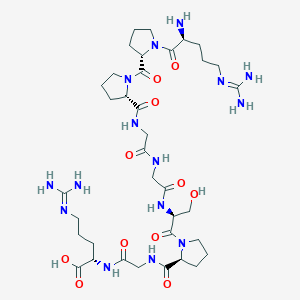
![{Propane-1,3-diylbis[oxy(5-chlorobenzene-2,1,3-triyl)]}tetramethanol](/img/structure/B12560199.png)
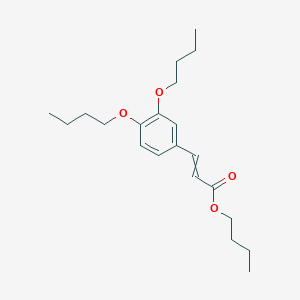
![Methyl [(3,5-dibromophenyl)sulfanyl]acetate](/img/structure/B12560225.png)
